molecular formula C21H25N3O4 B509470 methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate CAS No. 876889-22-4

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B509470
CAS No.: 876889-22-4
M. Wt: 383.4g/mol
InChI Key: AHVOQULTHNWDRI-UHFFFAOYSA-N
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Description

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

876889-22-4

Molecular Formula

C21H25N3O4

Molecular Weight

383.4g/mol

IUPAC Name

methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)18-9-8-15(21(26)28-3)14-17(18)22-20(25)16-6-4-5-7-19(16)27-2/h4-9,14H,10-13H2,1-3H3,(H,22,25)

InChI Key

AHVOQULTHNWDRI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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